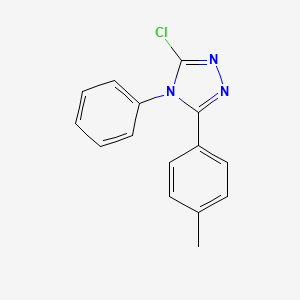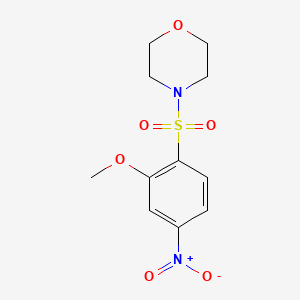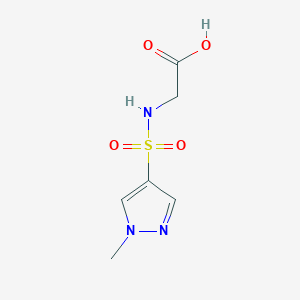
3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole
Vue d'ensemble
Description
3-Chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole, also known as CMPT, is a heterocyclic compound found in a variety of biological systems. It is a member of the triazole family, which is a class of compounds containing three nitrogen atoms in a ring structure. CMPT has been studied extensively due to its potential applications in various areas of scientific research, including drug development, biosensors, and biocatalysis.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
1,2,4-Triazole derivatives, including variants similar to 3-chloro-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole, have demonstrated significant antimicrobial and antifungal activities. For instance, compounds synthesized from 1,2,4-triazoles have shown good to moderate effectiveness against various microorganisms. This indicates their potential application in developing new antimicrobial agents (Roy, Desai, & Desai, 2005); (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007); (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Oxidation Processes
In a study focusing on the use of 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, a compound similar to the one , as an oxidizing agent, it was found effective in converting pyrazolines to pyrazoles under mild conditions. This suggests potential applications in organic synthesis and chemical transformations (Zolfigol et al., 2006).
Molecular Interactions and Structural Analysis
The study of 1,2,4-triazole derivatives provides insights into various molecular interactions, crucial for understanding their biological activity. For example, an analysis of biologically active 1,2,4-triazole derivatives has revealed the presence of various intermolecular interactions, such as C-H⋯π and lp⋯π, which are essential for their function (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Corrosion Inhibition
1,2,4-Triazole derivatives have been studied for their corrosion inhibition properties. They have demonstrated efficiency in protecting metals like steel in corrosive environments, indicating their potential use in material science and engineering applications (Bentiss et al., 2007).
Propriétés
IUPAC Name |
3-chloro-5-(4-methylphenyl)-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c1-11-7-9-12(10-8-11)14-17-18-15(16)19(14)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNIYZPLMOCTHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1416431.png)

![[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1416433.png)
![(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B1416434.png)

![2-chloro-N-[4-(morpholin-4-ylcarbonyl)benzyl]acetamide](/img/structure/B1416440.png)

![Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1416444.png)



![6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1416449.png)

